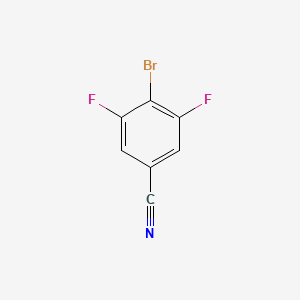

4-Bromo-3,5-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUGJVHRUVMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564129 | |

| Record name | 4-Bromo-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123688-59-5 | |

| Record name | 4-Bromo-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3,5-difluorobenzonitrile CAS number

An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its properties, synthesis, reactivity, and safe handling, grounded in established scientific literature.

Introduction and Strategic Importance

This compound, identified by the CAS number 123688-59-5 , is a substituted aromatic nitrile of significant interest in synthetic chemistry.[][2][3] Its molecular architecture, featuring a strategically positioned bromine atom and two fluorine atoms flanking a nitrile group, offers a unique combination of reactivity and metabolic stability. This trifecta of functional groups makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced organic materials.[4][5][6] The fluorine atoms can enhance properties like metabolic stability and binding affinity of target molecules, a crucial aspect in modern drug design.[6]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 123688-59-5 | [] |

| Molecular Formula | C₇H₂BrF₂N | [7] |

| Molecular Weight | 218.00 g/mol | [2] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 125-127 °C | [8] |

| Boiling Point (Predicted) | 216.5 ± 35.0 °C at 760 mmHg | [7][8] |

| Density (Predicted) | 1.77 - 1.8 g/cm³ | [7][8] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,5-Difluoro-4-bromobenzonitrile, 2-bromo-5-cyano-1,3-difluorobenzene | [] |

Spectroscopic Data:

Synthesis of this compound

The most common and reliable method for synthesizing this compound is via a Sandmeyer reaction, starting from 4-amino-3,5-difluorobenzonitrile. This classic transformation in organic chemistry allows for the conversion of an aromatic amine to a bromide through a diazonium salt intermediate. The causality behind this choice is the high efficiency and predictability of the Sandmeyer reaction for introducing halides onto an aromatic ring.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[8]

Materials:

-

4-amino-3,5-difluorobenzonitrile (6.50 g)

-

Sodium nitrite (3.20 g)

-

Concentrated sulfuric acid (25 mL)

-

Acetic acid (40 mL)

-

Copper(I) bromide (9.07 g)

-

47 wt% Hydrobromic acid (25 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous desiccant (e.g., Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Preparation of the Diazotizing Agent: In a flask, carefully add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL) at 5 °C. The temperature is kept low to prevent the decomposition of nitrous acid. Stir the mixture for 30 minutes at room temperature.

-

Formation of the Diazonium Salt: Cool the mixture back to 5 °C and slowly add acetic acid (40 mL). After stirring for 5 minutes, add 4-amino-3,5-difluorobenzonitrile (6.50 g) in batches, ensuring the temperature remains low. Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL). Transfer the diazonium salt mixture to a dropping funnel and add it dropwise over 30 minutes to the CuBr/HBr solution. The copper(I) catalyst is crucial for facilitating the substitution of the diazonium group with bromide.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 13 hours.[8]

-

Workup and Extraction: Quench the reaction by adding water (300 mL). Extract the product into ethyl acetate. The organic layer is then washed with brine to remove any remaining inorganic salts and dried over an anhydrous desiccant.

-

Purification: Filter off the desiccant and concentrate the filtrate under vacuum. The resulting crude product is purified by silica gel column chromatography using a hexane-ethyl acetate eluent system to yield the pure this compound as a white solid.[8]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a variety of subsequent chemical transformations, making it a valuable building block.

Caption: Synthetic utility of this compound.

-

The Bromo Group : The bromine atom is an excellent leaving group for various cross-coupling reactions. This is particularly valuable in pharmaceutical synthesis for constructing complex molecular skeletons.[5]

-

Suzuki-Miyaura Coupling : To form new carbon-carbon bonds, connecting the aromatic ring to other aryl or alkyl groups.[9]

-

Buchwald-Hartwig Amination : To form carbon-nitrogen bonds, introducing amine functionalities.

-

-

The Nitrile Group : The cyano group is a versatile functional group that can be transformed into other key moieties.

-

The Fluoro Groups : The two fluorine atoms are generally unreactive under common synthetic conditions. Their primary role is to modulate the electronic properties of the benzene ring and to enhance the pharmacological profile of the final molecule, for instance, by blocking metabolic oxidation sites.

These reactive sites make this compound a key intermediate in the synthesis of kinase inhibitors, central nervous system (CNS) drugs, and other active pharmaceutical ingredients (APIs).[4]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the provided search results, general precautions for handling halogenated aromatic nitriles should be strictly followed. The information below is based on safety data for similar compounds.[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][13][15]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and materials science sectors. Its well-defined synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of novel and complex molecular structures. A thorough understanding of its properties, synthetic pathways, and safe handling procedures is essential for leveraging its full potential in advancing scientific discovery.

References

-

Chemsrc. (n.d.). This compound | CAS#:123688-59-5. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

FAQ. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?. Retrieved from [Link]

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 9(8). Retrieved from [Link]

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 80(Pt 8), 867-872. Retrieved from [Link]

- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

- Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.

-

PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Retrieved from [Link]

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]

Sources

- 2. This compound | C7H2BrF2N | CID 14794290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAS#:123688-59-5 | Chemsrc [chemsrc.com]

- 8. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorobenzonitrile is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the benzonitrile scaffold, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides an in-depth analysis of the chemical properties, synthesis, and key applications of this compound, offering practical insights for researchers in drug discovery and materials development. The strategic placement of its functional groups allows for selective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the construction of novel molecular architectures with enhanced therapeutic potential and material properties.[1][2]

Physicochemical and Spectral Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 123688-59-5 | [][5][6] |

| Molecular Formula | C₇H₂BrF₂N | [][6][7] |

| Molecular Weight | 218.00 g/mol | [][5][6] |

| Melting Point | 125-127 °C | [3] |

| Boiling Point (Predicted) | 216.5 ± 35.0 °C at 760 mmHg | [3][7] |

| Density (Predicted) | 1.77 - 1.8 ± 0.1 g/cm³ | [3][7] |

| Appearance | White crystalline solid | [3] |

| InChI | InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | [3][] |

| SMILES | C1=C(C=C(C(=C1F)Br)F)C#N | [] |

Spectral Data

The structural characterization of this compound is supported by the following spectral data:

Synthesis of this compound

A common and reliable method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 4-amino-3,5-difluorobenzonitrile.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure.[3]

Materials:

-

4-Amino-3,5-difluorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid

-

Copper(I) bromide (CuBr)

-

47 wt% Hydrobromic acid (HBr)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for eluent

Procedure:

-

Diazotization:

-

In a flask cooled to 5 °C, cautiously add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 5 °C and slowly add acetic acid (40 mL). Continue stirring for 5 minutes.

-

Add 4-amino-3,5-difluorobenzonitrile (6.50 g) in portions, maintaining the temperature at 5 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (9.07 g) dissolved in 47 wt% hydrobromic acid (25 mL).

-

Transfer the diazonium salt mixture from step 1 to a dropping funnel and add it dropwise over 30 minutes to the CuBr/HBr solution.

-

Stir the reaction mixture at room temperature for 13 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, add water (300 mL) to the mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine and dry over an anhydrous desiccant (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the desiccant and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to yield this compound as a white solid.

-

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the three functional groups on the aromatic ring: the nitrile group, the bromine atom, and the fluorine atoms. This allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Suzuki-Miyaura Coupling

The bromine atom on the ring readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds.[8][9] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, providing access to a diverse range of substituted benzonitriles.[1][10]

Caption: Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrile group and the two fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[11][12][13] While the bromine atom can be displaced, the fluorine atoms are also susceptible to substitution by strong nucleophiles, particularly when activated by electron-withdrawing groups in the ortho and para positions.[11][14]

Transformations of the Nitrile Group

The cyano group can be readily transformed into other functional groups, further expanding the synthetic utility of this scaffold.[15] Common transformations include:

-

Hydrolysis: Conversion to a carboxylic acid or an amide.[15][16]

-

Reduction: Reduction to an aminomethyl group.[15]

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of various high-value compounds.

Pharmaceutical Applications

The difluorinated benzonitrile moiety is a common feature in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[17] This makes this compound a valuable starting material for the synthesis of:

-

Kinase inhibitors: These are a class of targeted cancer therapies.[2][17]

-

Central Nervous System (CNS) drugs: The properties of fluorinated compounds are often beneficial for CNS penetration.[2][17]

-

Antimutagenic agents: It has been used in the preparation of bichalcophene fluorobenzamidines, which have shown antimutagenic properties.[1]

Materials Science Applications

The versatile reactivity of this compound also makes it useful in the development of advanced materials.

-

Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for the synthesis of OLED intermediates, contributing to the development of more efficient and durable displays.[2]

-

Persistent Room-Temperature Phosphorescent Dyes: It has been employed in the preparation of carbazole-derived dyes with high quantum yields.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[18][19][20]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18][19][20]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[18][19][21] Do not eat, drink, or smoke when using this product.[18][19][21]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][18][19][21][22] Recommended storage temperature is 2-8°C.[3][22]

-

First Aid:

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and impactful molecules.

References

-

Chemsrc. This compound | CAS#:123688-59-5. [Link]

-

FAQ. What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?. [Link]

-

IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]

-

PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

-

PubChem. This compound. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem. 4-Bromo-3-fluorobenzonitrile. [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

-

YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | CAS#:123688-59-5 | Chemsrc [chemsrc.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. vapourtec.com [vapourtec.com]

- 14. youtube.com [youtube.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. 123688-59-5|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3,5-difluorobenzonitrile, a key fluorinated building block in modern organic synthesis. We will delve into its nomenclature and structural properties, detail a robust and validated synthesis protocol, explore its reactivity, and highlight its significance as a versatile intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and actionable experimental insights.

Compound Identification and Physicochemical Properties

This compound is a strategically important synthetic intermediate characterized by a benzene ring substituted with a bromo, a cyano, and two fluoro groups. This unique combination of functional groups imparts a specific reactivity profile that is highly valuable in medicinal chemistry.

Nomenclature and Structure:

The structural arrangement of the substituents on the benzene ring is critical to its chemical behavior. The two fluorine atoms flanking the bromine atom and the electron-withdrawing nitrile group significantly influence the electronic properties of the aromatic ring.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂BrF₂N | [1][] |

| Molecular Weight | 218.00 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 125-127 °C | [2] |

| Boiling Point (Predicted) | 216.5 ± 35.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |

| Flash Point (Predicted) | 84.7 ± 25.9 °C | [5] |

| LogP (Predicted) | 1.90 | [5] |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in multi-step drug development campaigns. A common and effective method involves a Sandmeyer-type reaction starting from 4-amino-3,5-difluorobenzonitrile. This transformation provides a dependable route to the target molecule in good yield.

Rationale for Synthetic Strategy: The Sandmeyer reaction is a well-established and versatile method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens. The choice of 4-amino-3,5-difluorobenzonitrile as the starting material is strategic, as it is accessible and allows for the direct introduction of the bromine atom at the desired position. The use of a copper(I) bromide catalyst is standard for this type of transformation, ensuring efficient conversion of the intermediate diazonium salt.

Figure 2: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from established literature procedures and provides a self-validating system for the synthesis of this compound.[2]

Materials and Reagents:

-

4-Amino-3,5-difluorobenzonitrile

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr, 47 wt%)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Step-by-Step Methodology:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 5 °C, cautiously add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 5 °C and slowly add acetic acid (40 mL), maintaining the temperature. Stir for 5 minutes.

-

Add 4-amino-3,5-difluorobenzonitrile (6.50 g) in portions, ensuring the temperature remains controlled.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the diazonium salt is critical and proceeds in this acidic medium.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).

-

Transfer the diazonium salt mixture to a dropping funnel and add it dropwise over 30 minutes to the CuBr/HBr solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 13 hours. This extended reaction time ensures complete conversion.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into water (300 mL) and extract with ethyl acetate.

-

Wash the organic layer with brine, and then dry it over an anhydrous desiccant (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid (typical yield: ~54%).[2]

-

Characterization Data:

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is a versatile handle for cross-coupling reactions, while the nitrile group can be transformed into other functionalities. The fluorine atoms modulate the electronic properties of the ring, influencing its reactivity and the properties of the resulting molecules.

a) Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):

The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[6] This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, making it a cornerstone in the synthesis of complex biaryl structures often found in kinase inhibitors.[7]

b) Nucleophilic Aromatic Substitution (SₙAr):

While the bromine atom can be displaced under certain conditions, the fluorine atoms on the ring can also participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitrile group. This reactivity provides another avenue for functionalization.

c) Transformation of the Nitrile Group:

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in medicinal chemistry for introducing key pharmacophoric features. For instance, the conversion of the nitrile to an amidine has been utilized in the synthesis of antimutagenic compounds.

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense interest in drug discovery due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[8] this compound serves as a valuable building block for the synthesis of a variety of biologically active molecules.

Role in the Synthesis of Kinase Inhibitors:

Kinase inhibitors are a major class of targeted cancer therapies.[9] The difluorinated benzonitrile moiety is a common feature in many kinase inhibitors, where the fluorine atoms can form favorable interactions with the target protein. This compound provides a convergent and flexible entry point for the synthesis of these complex molecules. While specific examples for the 3,5-difluoro isomer are proprietary, the general strategy involves using the bromine atom for a key cross-coupling reaction to build the core scaffold of the inhibitor.

Broader Applications in Medicinal Chemistry:

Beyond kinase inhibitors, this building block is valuable for the synthesis of a range of other therapeutic agents. Its utility extends to the development of treatments for central nervous system (CNS) disorders and other conditions where the modulation of molecular properties through fluorination is desirable.[7][8]

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Inhalation, Contact, and Ingestion: Avoid inhalation of dust, and prevent contact with skin and eyes. Do not ingest.[10] In case of exposure, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

Researchers are strongly advised to consult the specific Safety Data Sheet provided by their supplier before use.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its unique structural features and reactivity profile provide a powerful tool for the construction of complex, fluorinated molecules with desirable pharmacological properties. The robust synthetic route and the potential for diverse chemical transformations make it an indispensable resource for medicinal chemists working on the next generation of therapeutics. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and applications, with the aim of supporting and accelerating research in this important area.

References

-

Chemsrc. (2025, September 14). This compound | CAS#:123688-59-5. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H2BrF2N | CID 14794290. Retrieved from [Link]

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867–872. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. Retrieved from [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. (n.d.). Retrieved from [Link]

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 9(8). Retrieved from [Link]

-

Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis. (n.d.). Retrieved from [Link]

-

The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. (n.d.). Retrieved from [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4985. Retrieved from [Link]

-

Wenzel, B., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(19), 6543. Retrieved from [Link]

-

Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. Retrieved from [Link]

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from [Link]

-

Cundari, T. R., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1835–1843. Retrieved from [Link]

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

Sources

- 1. This compound | C7H2BrF2N | CID 14794290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | CAS#:123688-59-5 | Chemsrc [chemsrc.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 4-Bromo-3,5-difluorobenzonitrile, a critical building block in modern medicinal chemistry and materials science. We will move beyond simple procedural descriptions to offer a deeper understanding of the causality behind its synthesis, the nuances of its reactivity, and its proven utility in the development of complex, high-value molecules.

Core Chemical Identity and Physicochemical Profile

This compound is a poly-functionalized aromatic compound whose strategic arrangement of substituents—a nitrile group, a bromine atom, and two fluorine atoms—makes it a highly versatile synthetic intermediate. The electron-withdrawing nature of the fluorine and nitrile groups significantly influences the reactivity of the benzene ring and the bromo substituent.

The formal IUPAC name for this compound is This compound .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 123688-59-5 .[1][2]

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 123688-59-5 | [1][2] |

| Molecular Formula | C₇H₂BrF₂N | [1] |

| Molecular Weight | 218.00 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)Br)F)C#N | [1][] |

| InChIKey | LRMUGJVHRUVMHP-UHFFFAOYSA-N | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 125-127 °C | [2] |

| Boiling Point | 216.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [2] |

Synthesis: The Sandmeyer Reaction Pathway

The most common and reliable synthesis of this compound proceeds via a Sandmeyer reaction, starting from the readily available precursor, 4-amino-3,5-difluorobenzonitrile.[2] This classic transformation is a cornerstone of aromatic chemistry for converting an amino group into a halide.

Mechanistic Considerations

The choice of the Sandmeyer reaction is deliberate. Direct bromination of 3,5-difluorobenzonitrile is challenging due to the deactivating and meta-directing effects of the nitrile and fluorine substituents, which would not yield the desired 4-bromo isomer. The Sandmeyer pathway provides absolute regiochemical control.

-

Diazotization: The process begins with the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating 4-amino-3,5-difluorobenzonitrile with sodium nitrite in a strong, non-aqueous acidic medium like concentrated sulfuric acid. The acid serves to generate the nitrosating agent, nitrous acid (HNO₂), in situ, which then reacts with the amine.

-

Copper-Catalyzed Bromination: The resulting diazonium salt is then introduced to a solution of copper(I) bromide. The Cu(I) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas (a powerful thermodynamic driving force for the reaction) and enabling the substitution with a bromide ion.[2]

Experimental Workflow Diagram

Sources

Introduction: The Strategic Importance of 4-Bromo-3,5-difluorobenzonitrile

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly valuable fluorinated building block in contemporary medicinal chemistry and materials science. The unique substitution pattern of a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring imparts specific electronic properties and provides multiple reaction sites for further molecular elaboration. This makes it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the most reliable synthetic pathway to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will also explore the rationale behind the chosen methodology and discuss the limitations of seemingly more direct synthetic approaches.

Part 1: A Robust and Validated Synthetic Pathway: The Sandmeyer Reaction

The most dependable and widely reported method for the synthesis of this compound involves a two-step sequence starting from a commercially available aniline derivative. This pathway is advantageous due to its high regioselectivity and the reliability of the involved chemical transformations.

Overall Synthetic Workflow

The synthesis is best approached in two key stages: first, the synthesis of the intermediate 4-amino-3,5-difluorobenzonitrile, followed by its conversion to the final product via a Sandmeyer reaction.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of the Precursor, 4-Amino-3,5-difluorobenzonitrile

The initial step involves a cyanation reaction, specifically a Rosenmund-von Braun reaction, to replace the bromine atom of 4-bromo-2,6-difluoroaniline with a nitrile group.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reactant Choice: 4-bromo-2,6-difluoroaniline is a readily available starting material.

-

Reagent: Copper(I) cyanide (CuCN) is the classic reagent for this transformation. The copper(I) salt plays a crucial role in facilitating the nucleophilic substitution of the aryl halide.

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it can dissolve the reactants and withstand the high temperatures required for the reaction to proceed.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the substitution to occur at a reasonable rate.

Detailed Experimental Protocol: [1][2]

-

To a suspension of 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) in dimethylformamide (500 mL), add copper(I) cyanide (64.5 g, 720 mmol).

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 18% aqueous ammonia (2 L) to the cooled mixture and filter the resulting solution.

-

Extract the filtrate with ethyl acetate (4 x 750 mL).

-

Wash the combined organic phases with 18% aqueous ammonia, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography (eluent: 2:1 CH2Cl2/n-hexane) to yield 4-amino-3,5-difluorobenzonitrile as a dark-brown solid.

Quantitative Data Summary for Step 1

| Parameter | Value |

| Starting Material | 4-Bromo-2,6-difluoroaniline |

| Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | Reflux |

| Reaction Time | 24 hours |

| Reported Yield | 42%[1][2] |

Step 2: Sandmeyer Reaction for the Synthesis of this compound

This step is a classic Sandmeyer reaction, which is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3]

Reaction Scheme:

Mechanistic Insights and Rationale:

The Sandmeyer reaction proceeds through a two-stage mechanism.[4] First is the diazotization of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. The second stage involves a copper(I)-catalyzed radical substitution , where the diazonium group is replaced by a bromide.

-

Diazotization: The use of sodium nitrite (NaNO2) in the presence of a strong acid like sulfuric acid generates the reactive nitrosating agent. The reaction is typically carried out at low temperatures (around 5 °C) to ensure the stability of the diazonium salt intermediate.[5]

-

Copper(I) Bromide Catalyst: CuBr is the catalyst of choice for the bromination. It facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[3]

-

Hydrobromic Acid: HBr serves as the source of the bromide ions.

Detailed Experimental Protocol: [5]

-

In a flask, carefully add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL) at 5 °C. Stir the mixture for 30 minutes at room temperature.

-

Cool the mixture back to 5 °C and slowly add acetic acid (40 mL). Continue stirring for 5 minutes.

-

Add 4-amino-3,5-difluorobenzonitrile (6.50 g) in portions to the mixture, maintaining the temperature at 5 °C. Stir the reaction mixture at room temperature for 1 hour.

-

In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).

-

Slowly add the diazonium salt solution dropwise over 30 minutes to the copper(I) bromide solution.

-

Stir the resulting mixture at room temperature for 13 hours.

-

Upon completion of the reaction, add water (300 mL) and extract the mixture with ethyl acetate.

-

Wash the organic layer with brine and dry over a suitable desiccant.

-

Filter to remove the desiccant and concentrate the filtrate by vacuum evaporation.

-

Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate) to obtain this compound as a white solid.

Quantitative Data Summary for Step 2

| Parameter | Value |

| Starting Material | 4-Amino-3,5-difluorobenzonitrile |

| Reagents | NaNO2, H2SO4, Acetic Acid, CuBr, HBr |

| Reaction Temperature | 5 °C to Room Temperature |

| Reaction Time | 13 hours |

| Reported Yield | 54%[5] |

| Melting Point | 125-127 °C[5] |

Part 2: Analysis of Alternative Synthetic Routes: The Challenge of Direct Bromination

A seemingly more straightforward approach to the synthesis of this compound would be the direct electrophilic bromination of 3,5-difluorobenzonitrile. However, this route is generally not favored due to a lack of regioselectivity.

Hypothetical Reaction:

Scientific Rationale for Impracticability:

The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack.

-

Fluorine Atoms: The fluorine atoms are ortho, para-directing due to their ability to donate lone-pair electron density via resonance. However, they are also strongly deactivating due to their high electronegativity (inductive effect).

-

Nitrile Group: The nitrile group is a meta-directing and strongly deactivating group due to its electron-withdrawing nature.

The interplay of these directing effects makes it difficult to achieve selective bromination at the desired C4 position. Electrophilic attack could occur at multiple positions on the ring, leading to a mixture of isomers that would be challenging and costly to separate. For instance, direct bromination of m-difluorobenzene is known to be unselective, yielding a mixture of brominated products.[3]

Caption: Competing pathways in the direct bromination of 3,5-difluorobenzonitrile.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step pathway involving the cyanation of 4-bromo-2,6-difluoroaniline followed by a Sandmeyer reaction of the resulting 4-amino-3,5-difluorobenzonitrile. This method offers excellent regiocontrol, which is paramount for the synthesis of highly pure materials for research and development. While direct bromination may appear more atom-economical, the inherent lack of selectivity renders it an impractical approach. The detailed protocols and scientific rationale presented in this guide are intended to provide researchers with a robust and trustworthy foundation for the successful synthesis of this important chemical intermediate.

References

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. [Link]

-

IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents.

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

Sources

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. This compound | C7H2BrF2N | CID 14794290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]

4-Bromo-3,5-difluorobenzonitrile: A Comprehensive Safety and Hazard Guide for Researchers

This technical guide provides an in-depth analysis of the safety profile and potential hazards associated with 4-Bromo-3,5-difluorobenzonitrile (CAS No. 123688-59-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the causality behind safety protocols and handling recommendations. Adherence to these guidelines is critical for ensuring a safe laboratory environment when working with this reactive chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic nitrile, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature—possessing bromo, fluoro, and cyano groups—makes it a versatile reagent but also imparts a specific hazard profile that demands careful consideration.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Chemical Name | This compound | AK Scientific, Inc.[1] |

| Synonyms | Benzonitrile, 4-bromo-3,5-difluoro-; 2-bromo-5-cyano-1,3-difluorobenzene | AK Scientific, Inc.[1] |

| CAS Number | 123688-59-5 | AK Scientific, Inc.[1] |

| Molecular Formula | C₇H₂BrF₂N | PubChem[2] |

| Molecular Weight | 218.00 g/mol | PubChem[2] |

| Appearance | White crystalline solid | Inferred from typical appearance of similar compounds |

| Melting Point | 125-127 °C | ChemicalBook[3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharm[4] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as an irritant and requires specific handling precautions to avoid adverse health effects.

GHS Pictogram:

Signal Word: Warning [1]

Hazard Statements (H-Statements): [1]

-

H315: Causes skin irritation. This is a primary concern. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing fluorine and nitrile groups, can lead to reactions with nucleophilic residues in skin proteins, causing irritation.

-

H319: Causes serious eye irritation. Direct contact with the eyes can result in significant damage. The crystalline nature of the solid increases the risk of mechanical irritation, compounded by its chemical reactivity.

-

H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract.

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the SDS from AK Scientific, Inc.[1] Key preventative measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Profile: An In-depth Perspective

While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are currently unavailable, the GHS hazard classifications provide a strong basis for risk assessment.[1]

-

Acute Toxicity: Marked as "Not available," but the hazard statements for irritation imply that acute exposure can cause significant discomfort and potential tissue damage at the site of contact (skin, eyes, respiratory tract).[1] The symptoms of overexposure can include redness, itching, scaling, or blistering of the skin, and watering or pain in the eyes.[1]

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact.[1] Ingestion is a less common route in a controlled laboratory setting but must be considered.

-

Chronic Toxicity: Data on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity are not available. In the absence of such data, it is prudent to handle the compound as potentially hazardous and minimize all exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Safety

The cornerstone of safe handling is a multi-layered approach that prioritizes eliminating or reducing the hazard at its source.

Figure 1. Hierarchy of controls for safe handling.

Detailed PPE Protocol:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[5]

-

Eye and Face Protection: Use tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[5] An eyewash station must be readily accessible.

-

Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider impervious clothing.[5]

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a full-face respirator with an appropriate cartridge should be used.[5]

First-Aid and Emergency Procedures: A Step-by-Step Response Protocol

Immediate and correct first-aid is crucial in mitigating the effects of accidental exposure.

Figure 2. Emergency first-aid workflow.

Key First-Aid Steps:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6]

Handling, Storage, and Disposal

Safe Handling Practices:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Wash hands thoroughly after handling and before breaks.[1]

-

Keep the container tightly closed when not in use.[1]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

-

The recommended storage temperature is between 2-8°C.[4]

-

Store locked up and away from strong oxidizing agents.[1]

Disposal:

-

Disposal of this material and its container must be done as hazardous waste.[1]

-

Follow all local, state, and federal regulations for chemical waste disposal. Do not allow it to enter the sewer system.[5]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[1]

-

Conditions to Avoid: Avoid dust generation.[1]

Conclusion

This compound is a valuable research chemical with a defined hazard profile that centers on its irritant properties. While specific toxicological data is limited, a thorough understanding of its chemical nature, combined with strict adherence to the hierarchy of controls—prioritizing engineering controls and mandating appropriate PPE—is sufficient to ensure its safe use in a research and development setting. All personnel must be thoroughly trained on these protocols before handling this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. This compound | C7H2BrF2N | CID 14794290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]

- 4. 123688-59-5|this compound|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Within the arsenal of fluorinated building blocks available to medicinal chemists, 4-Bromo-3,5-difluorobenzonitrile has emerged as a particularly valuable and versatile intermediate.

This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its chemical identity, synthesis, reactivity, and applications. From the fundamental principles guiding its synthesis to its strategic deployment in the construction of complex molecular architectures, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful synthetic tool.

Nomenclature and Identification: A Compound of Many Names

This compound is known in the scientific literature and commercial catalogs under several synonyms. Accurate identification is crucial for procurement and regulatory compliance.

-

Systematic IUPAC Name: this compound[1]

-

Common Synonyms:

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are summarized in the table below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₂N | [1] |

| Molecular Weight | 218.00 g/mol | [1][4] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 125-127 °C | [6] |

| Boiling Point | 216.5 ± 35.0 °C (Predicted) | [6] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in common organic solvents such as ethyl acetate. | [6] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [4][6] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is paramount for its application in research and development. A well-established and scalable method involves the Sandmeyer reaction of 4-amino-3,5-difluorobenzonitrile. This protocol offers a robust and reproducible pathway to the desired product.

Experimental Protocol: Sandmeyer Bromination

This protocol details the conversion of 4-amino-3,5-difluorobenzonitrile to this compound.

Step 1: Diazotization of the Amine

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 5 °C, cautiously add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of nitrosylsulfuric acid.

-

Cool the mixture back down to 5 °C and slowly add acetic acid (40 mL), maintaining the temperature. Stir for an additional 5 minutes.

-

In small portions, add 4-amino-3,5-difluorobenzonitrile (6.50 g) to the reaction mixture. The addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour. This ensures the complete formation of the diazonium salt.[6]

Step 2: Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).

-

Transfer the diazonium salt solution from Step 1 to a dropping funnel.

-

Slowly add the diazonium salt solution dropwise to the copper(I) bromide solution over a period of 30 minutes. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 13 hours to ensure the reaction goes to completion.[6]

Step 3: Work-up and Purification

-

Pour the reaction mixture into water (300 mL) to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, and then dry over a suitable desiccant (e.g., anhydrous sodium sulfate).

-

Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield this compound as a white solid.[6]

Causality Behind Experimental Choices

-

Low-Temperature Diazotization: The formation of the diazonium salt is conducted at low temperatures (5 °C) to prevent its premature decomposition. Diazonium salts are generally unstable and can decompose at higher temperatures.

-

Use of Copper(I) Bromide: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group by a bromide ion.

-

Acidic Conditions: The reaction is carried out in a strongly acidic medium to ensure the formation and stability of the diazonium salt.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of three key functional groups: a bromine atom, two fluorine atoms, and a nitrile group. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular complexity.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of new carbon-carbon bonds. This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many drug scaffolds.

-

Buchwald-Hartwig Amination: The palladium-catalyzed coupling with amines provides a direct route to arylamines. This transformation is invaluable for introducing nitrogen-containing functional groups that can modulate the physicochemical properties and biological activity of a molecule.

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, enables the formation of aryl alkynes.

-

Stille Coupling: Coupling with organostannanes offers another robust method for C-C bond formation.

-

Nitrile Group Manipulations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the synthetic possibilities.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly sought-after building block in medicinal chemistry. The difluoro substitution flanking the bromine atom can influence the electronics and conformation of the resulting molecules, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups.

While specific approved drugs containing the this compound moiety are not readily found in the public domain, its importance is evident in the patent literature and its use in the synthesis of a variety of biologically active compounds. The general class of fluorinated benzonitriles is crucial in the development of:

-

Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where the nitrile group can form key interactions in the ATP-binding pocket of the enzyme. The fluorine atoms can enhance binding affinity and improve metabolic stability.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by fluorine atoms can aid in blood-brain barrier penetration, a critical requirement for drugs targeting the CNS.[7]

-

Antiviral and Antibacterial Agents: The incorporation of this scaffold into heterocyclic systems has been explored for the development of novel antimicrobial agents.

Safety and Handling: A Self-Validating System of Precaution

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. A self-validating safety system involves not only following established protocols but also understanding the rationale behind them.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek medical attention if any symptoms persist.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined reactivity, coupled with a reliable synthetic route, makes it an indispensable building block for the creation of novel and complex molecules. For researchers and scientists in the field of drug development, a thorough understanding of this compound's properties and potential applications is key to unlocking new therapeutic possibilities. As the quest for more effective and safer medicines continues, the role of versatile intermediates like this compound will undoubtedly continue to expand.

References

-

PubChem. This compound. [Link]

-

PrepChem.com. Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

-

Organic Syntheses Procedure. [Link]

-

PubChem. This compound. [Link]

- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis. [Link]

-

The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]

-

Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

-

Semantic Scholar. Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile. [Link]

-

ResearchGate. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

-

NIST WebBook. Benzonitrile, 4-bromo-. [Link]

-

ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. [Link]

-

University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

Sources

- 1. This compound | C7H2BrF2N | CID 14794290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 123688-59-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Introduction to 4-Bromo-3,5-difluorobenzonitrile chemistry

<-2> ## An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Properties, Synthesis, and Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemistry of this compound. It provides a detailed overview of its chemical and physical properties, synthesis methodologies, key reactions, and diverse applications, with a focus on delivering practical insights and validated protocols.

Core Properties of this compound

This compound is a versatile synthetic intermediate characterized by its unique combination of a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring.[1] This distinct structure imparts a valuable balance of reactivity and stability, making it a crucial building block in organic synthesis.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| CAS Number | 123688-59-5 | [2][3] |

| Molecular Formula | C₇H₂BrF₂N | [3] |

| Molecular Weight | 217.998 g/mol | [2] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 125-127 °C | [4] |

| Boiling Point | 216.5±35.0 °C at 760 mmHg | [2] |

| Density | 1.8±0.1 g/cm³ | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-amino-3,5-difluorobenzonitrile. This process is a reliable method for introducing the bromine atom onto the aromatic ring.

Synthetic Workflow

The synthesis can be visualized as a two-step process: diazotization of the starting amine followed by a copper-catalyzed bromination.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

4-Amino-3,5-difluorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr, 47 wt%)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, carefully add sodium nitrite to concentrated sulfuric acid at 5 °C. Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 5 °C and slowly add acetic acid.

-

Add 4-amino-3,5-difluorobenzonitrile in portions and stir the reaction mixture at room temperature for 1 hour.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in 47 wt% hydrobromic acid.

-

Slowly add the diazonium salt solution prepared in the first step to the CuBr/HBr solution.

-

Stir the reaction mixture at room temperature for 13 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to obtain this compound as a white solid.[4]

-

Key Reactions and Applications

The unique arrangement of functional groups in this compound makes it a valuable precursor in various synthetic transformations, particularly in the fields of medicinal chemistry and materials science.

Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are instrumental in forming new carbon-carbon bonds, allowing for the introduction of diverse aryl or alkyl groups. This versatility is crucial in the synthesis of complex organic molecules.[5]

Nucleophilic Aromatic Substitution

The presence of two electron-withdrawing fluorine atoms and a nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluorine atoms by a variety of nucleophiles, providing a pathway to further functionalize the molecule.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] For example, it is used in the preparation of antimutagenic drugs and kinase inhibitors for cancer therapy.[5][7] The difluorobenzonitrile moiety is a common structural motif in modern pharmaceuticals, contributing to improved metabolic stability and binding affinity.

Applications in Materials Science

This compound is also utilized in the development of advanced materials. It is a building block for persistent room-temperature phosphorescent dyes and can be incorporated into the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[5][6]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8][9]

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[8][9]

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10]

-

Store in a well-ventilated place and keep the container tightly closed.[8]

In case of exposure, follow standard first-aid measures and seek medical attention.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10]

References

-

Chemsrc. This compound | CAS#:123688-59-5. [Link]

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. [Link]

-

PubChem. This compound. [Link]

-

Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications. [Link]

-